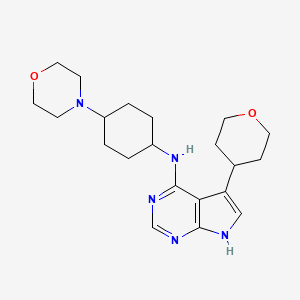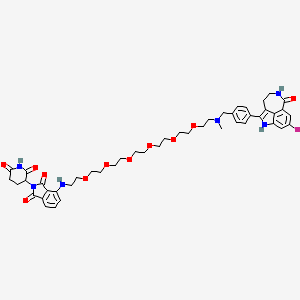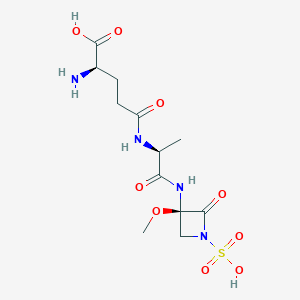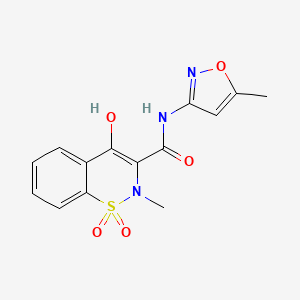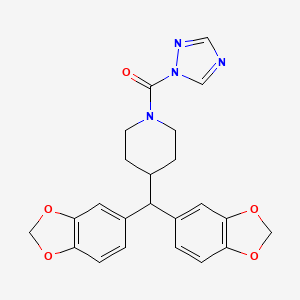
JJKK 048
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JJKK 048: is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). This compound has gained significant attention in scientific research due to its ability to inhibit MAGL with high selectivity and potency, making it a valuable tool for studying the endocannabinoid system and its associated pathways .
Mécanisme D'action
Target of Action
JJKK048 is an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
JJKK048 acts by inhibiting the activity of MAGL . This inhibition leads to an increase in the levels of 2-AG, thereby modulating the physiological processes controlled by this endocannabinoid .
Biochemical Pathways
The primary biochemical pathway affected by JJKK048 is the endocannabinoid signaling pathway. By inhibiting MAGL, JJKK048 prevents the breakdown of 2-AG, leading to an increase in the levels of this endocannabinoid .
Result of Action
In the context of cancer treatment, JJKK048 has been shown to reduce the expression of the ABCG2 transporter in hypoxic Triple Negative Breast Cancer (TNBC) cells . This leads to an increase in the intracellular concentration of regorafenib, a cancer drug, thereby enhancing its efficacy .
Action Environment
The efficacy of JJKK048 can be influenced by environmental factors such as hypoxia. For instance, in hypoxic TNBC cells, the expression of the ABCG2 transporter is elevated, leading to drug resistance. The application of jjkk048 under these conditions can ameliorate this resistance by reducing abcg2 expression .
Analyse Biochimique
Biochemical Properties
JJKK048 interacts with the enzyme MAGL, inhibiting its function . This interaction alters the levels of 2-arachidonoylglycerol (2-AG), a bioactive lipid that plays a role in various biochemical reactions .
Cellular Effects
In the context of Triple Negative Breast Cancer (TNBC) cells, JJKK048 has been shown to reduce the expression of the ABCG2 transporter, a protein associated with drug resistance . This leads to an increase in the intracellular concentration of certain anti-cancer drugs, enhancing their efficacy .
Molecular Mechanism
JJKK048 exerts its effects at the molecular level by inhibiting MAGL, leading to an increase in 2-AG levels . This can influence various cellular processes, including cell signaling pathways and gene expression .
Dosage Effects in Animal Models
It has been shown to promote analgesia in pain models .
Metabolic Pathways
JJKK048 is involved in lipid metabolism pathways through its inhibition of MAGL . This interaction can potentially affect metabolic flux and metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of JJKK 048 involves the preparation of piperidine triazole urea derivatives. The key steps include the formation of the triazole ring and the subsequent attachment of the piperidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: JJKK 048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole and piperidine moieties. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Applications De Recherche Scientifique
JJKK 048 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.
Biology: Helps in understanding the role of MAGL in various biological processes, including pain modulation and neuroinflammation.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system
Comparaison Avec Des Composés Similaires
CAY10499: Another potent MAGL inhibitor but with less selectivity compared to JJKK 048.
JZL184: A well-known MAGL inhibitor with a different chemical structure but similar inhibitory effects.
KML29: A selective MAGL inhibitor with a distinct mechanism of action
Uniqueness of this compound: this compound stands out due to its ultrapotent and highly selective inhibition of MAGL. It exhibits greater selectivity over other endocannabinoid targets such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), making it a valuable tool for specific studies on MAGL .
Propriétés
IUPAC Name |
[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNATLUIXZPMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does JJKK048 impact epileptiform activity?
A: Research indicates that JJKK048 exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, JJKK048 significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.
Q2: What is the role of JJKK048 in ABCG2 transporter-mediated drug resistance?
A: While the provided abstract doesn't offer specific details, it highlights that JJKK048 shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for JJKK048 and MAGL inhibition in overcoming drug resistance in certain cancer types.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
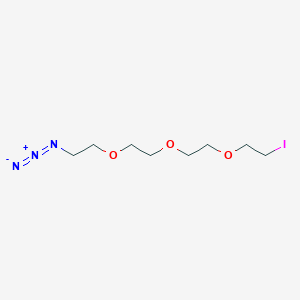

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

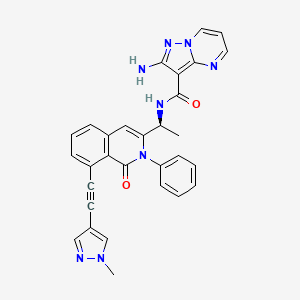
![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
